molecular formula C16H24N2O6 B1408475 2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide CAS No. 24200-41-7

2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide

Cat. No.: B1408475
CAS No.: 24200-41-7
M. Wt: 340.37 g/mol
InChI Key: VGPLURAODHRHJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide is an organic compound that belongs to the class of polyethylene glycols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide typically involves the reaction of 2-(2-methoxyethoxy)ethanol with acetic anhydride to form 2-(2-methoxyethoxy)ethyl acetate. This intermediate is then reacted with 4-aminophenylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as distillation and crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.

    Biology: Employed in the study of biological processes and as a component in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

    Industry: Utilized in the production of polymers, coatings, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethanol: A simpler compound with similar ether linkages but lacking the acetylamino and phenyl groups.

    Triethylene glycol monomethyl ether: Another compound with multiple ether linkages and a methoxy group.

Uniqueness

2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide is unique due to its combination of ether linkages, methoxy groups, and acetylamino-phenyl structure

Properties

IUPAC Name

2-(2-methoxyethoxy)-N-[4-[[2-(2-methoxyethoxy)acetyl]amino]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O6/c1-21-7-9-23-11-15(19)17-13-3-5-14(6-4-13)18-16(20)12-24-10-8-22-2/h3-6H,7-12H2,1-2H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPLURAODHRHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)NC1=CC=C(C=C1)NC(=O)COCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxy-ethoxy)-N-{4-[2-(2-methoxy-ethoxy)-acetylamino]-phenyl}-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.